molecular formula C27H28ClN5O9S3 B109442 Cefcanel daloxate hydrochloride CAS No. 92602-21-6

Cefcanel daloxate hydrochloride

Numéro de catalogue: B109442
Numéro CAS: 92602-21-6
Poids moléculaire: 698.2 g/mol
Clé InChI: HFVATKYQUGKLGL-PCQLZLFJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions

Cefcanel daloxate hydrochloride undergoes various chemical reactions, including esterification, hydrolysis, and condensation reactions .

Common Reagents and Conditions

    Esterification: Potassium acetate in DMF

    Condensation: Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMP) in dichloromethane

    Hydrolysis: Hydrochloric acid in methanol-acetone

Major Products Formed

The major product formed from these reactions is cefcanel, which is the active antimicrobial agent released in the body .

Applications De Recherche Scientifique

Absorption and Metabolism

Cefcanel daloxate hydrochloride is administered orally and undergoes enzymatic conversion in the gastrointestinal tract to release cefcanel. Studies have shown that after a single oral dose of 300 mg, the bioavailability of cefcanel is approximately 40% . The pharmacokinetics indicate that cefcanel has a half-life of about 1 hour, with renal clearance correlating with the degree of renal function in patients .

Excretion

The majority of cefcanel is excreted unchanged in urine following intravenous administration (approximately 92.6%) but shows a more complex metabolic profile after oral administration, with significant amounts of metabolites being produced . This suggests that oral administration leads to different metabolic pathways compared to intravenous routes.

Table 1: Pharmacokinetic Parameters

ParameterValue
Bioavailability~40%
Half-life (Cefcanel)~1 hour
Renal clearance (oral)136.3 ± 16.1 ml/min/1.73 m²
Renal clearance (IV)173.9 ± 95.6 ml/min/1.73 m²

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity, particularly against:

  • Gram-positive bacteria : More effective than traditional oral cephalosporins like cefaclor and cefalexin.
  • Haemophilus influenzae : Comparable activity to existing treatments for respiratory infections and otitis media .

Clinical Applications

This compound is primarily indicated for the treatment of bacterial infections such as:

  • Respiratory tract infections
  • Otitis media
  • Skin and soft tissue infections

Clinical Trials

A study involving healthy volunteers investigated the pharmacokinetics of this compound, revealing important insights into its absorption, metabolism, and excretion profiles. This research highlighted the need for dosage adjustments in patients with varying degrees of renal impairment, although significant reductions in dosage were not deemed necessary even in pre-uraemic patients .

Comparative Studies

Comparative studies have shown that this compound outperforms other cephalosporins in terms of efficacy against specific pathogens. For instance, it was found to be more effective against strains of Escherichia coli and Klebsiella pneumoniae compared to conventional treatments .

Activité Biologique

Cefcanel daloxate hydrochloride is a novel cephalosporin prodrug that exhibits significant biological activity, particularly as an antimicrobial agent. This compound is designed to enhance the absorption and efficacy of its active metabolite, cefcanel, which is released upon hydrolysis in the gastrointestinal tract. The following sections detail its pharmacokinetics, biological activity, and relevant case studies.

Pharmacokinetics

This compound demonstrates unique pharmacokinetic properties that contribute to its biological activity:

  • Bioavailability : After oral administration, the absolute bioavailability of cefcanel is approximately 40% . This indicates a substantial proportion of the drug is effectively absorbed into systemic circulation .
  • Metabolism : Upon administration, cefcanel daloxate is hydrolyzed to cefcanel, which is then metabolized into several metabolites including mandelic acid glycine conjugate (MAGC) and N-mandelyl-2-aminoethanol (MAE). These metabolites play a role in the drug's overall pharmacological profile .
  • Excretion : Studies indicate that over 30% of urinary excretion consists of metabolites other than cefcanel when administered orally. In contrast, nearly 93% of cefcanel is excreted unchanged when administered intravenously .

Biological Activity

This compound exhibits potent antimicrobial activity against a variety of pathogens:

  • Gram-positive Bacteria : Cefcanel shows enhanced activity against Gram-positive bacteria compared to existing oral cephalosporins such as cefaclor and cefalexin.
  • Gram-negative Bacteria : It maintains similar efficacy against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis as other cephalosporins .

Comparative Efficacy Table

PathogenCefcanel ActivityCefaclor ActivityCefalexin Activity
Staphylococcus aureusHighModerateLow
Streptococcus pneumoniaeHighModerateLow
Haemophilus influenzaeHighModerateLow
Escherichia coliSimilarSimilarSimilar

Case Studies

Several clinical studies have been conducted to evaluate the safety and efficacy of this compound:

  • Healthy Volunteers Study :
    • A study involving seven healthy male volunteers assessed the pharmacokinetics of a single oral dose of [^14C]this compound.
    • The results showed peak plasma concentrations at approximately 1 hour post-administration, with significant urinary excretion of both cefcanel and its metabolites .
  • Impaired Renal Function Study :
    • Another study examined the pharmacokinetics in patients with varying degrees of renal impairment.
    • Findings indicated that renal clearance was significantly affected by kidney function, necessitating dosage adjustments in patients with renal insufficiency .
  • Comparative Study with Other Cephalosporins :
    • A comparative analysis highlighted that this compound had superior efficacy against certain pathogens compared to traditional cephalosporins, suggesting its potential as a first-line treatment option in specific infections .

Propriétés

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O9S3.ClH/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26;/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33);1H/t12-,18+,20+,23+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVATKYQUGKLGL-PCQLZLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239068
Record name Cefcanel daloxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92602-21-6
Record name Cefcanel daloxate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092602216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcanel daloxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcanel daloxate hydrochloride
Reactant of Route 2
Reactant of Route 2
Cefcanel daloxate hydrochloride
Reactant of Route 3
Cefcanel daloxate hydrochloride
Reactant of Route 4
Cefcanel daloxate hydrochloride
Reactant of Route 5
Reactant of Route 5
Cefcanel daloxate hydrochloride
Reactant of Route 6
Reactant of Route 6
Cefcanel daloxate hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.